molecular formula C13H12ClN3O B5710984 N-(3-CHLOROPHENYL)-N'-(5-METHYL-2-PYRIDYL)UREA

N-(3-CHLOROPHENYL)-N'-(5-METHYL-2-PYRIDYL)UREA

Cat. No.: B5710984
M. Wt: 261.70 g/mol
InChI Key: LEQAMRJBRBGSLX-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-N’-(5-METHYL-2-PYRIDYL)UREA is a chemical compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of both chlorophenyl and methylpyridyl groups in its structure suggests potential biological activity and utility in chemical synthesis.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(5-methylpyridin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O/c1-9-5-6-12(15-8-9)17-13(18)16-11-4-2-3-10(14)7-11/h2-8H,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQAMRJBRBGSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-N’-(5-METHYL-2-PYRIDYL)UREA typically involves the reaction of 3-chloroaniline with 5-methyl-2-pyridyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-N’-(5-METHYL-2-PYRIDYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted urea compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential use as a pharmaceutical agent due to its structural features.

    Industry: Applications in the production of agrochemicals, polymers, and other materials.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-N’-(5-METHYL-2-PYRIDYL)UREA depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and methylpyridyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-CHLOROPHENYL)-N’-(2-PYRIDYL)UREA: Lacks the methyl group on the pyridyl ring.

    N-(3-BROMOPHENYL)-N’-(5-METHYL-2-PYRIDYL)UREA: Contains a bromine atom instead of chlorine.

    N-(3-CHLOROPHENYL)-N’-(4-METHYL-2-PYRIDYL)UREA: Methyl group is positioned differently on the pyridyl ring.

Uniqueness

N-(3-CHLOROPHENYL)-N’-(5-METHYL-2-PYRIDYL)UREA is unique due to the specific positioning of the chlorophenyl and methylpyridyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness can make it a valuable compound for specific applications in research and industry.

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